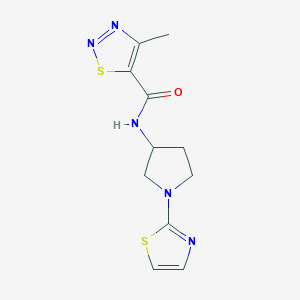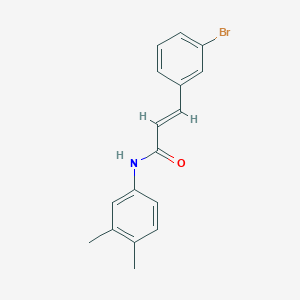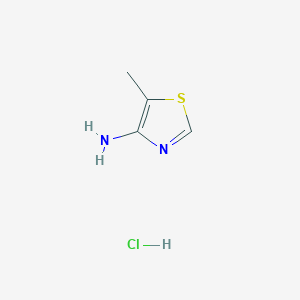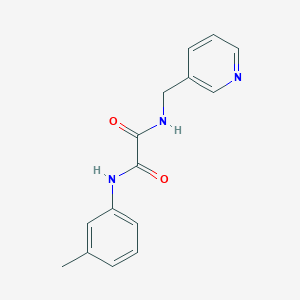
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family, which has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has investigated the synthesis and application of derivatives similar to "4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide" in the realm of antimicrobial and antifungal treatments. For instance, compounds containing the thiadiazole moiety have been synthesized for their potential antimycobacterial activities against Mycobacterium tuberculosis, showcasing the versatility of thiadiazole derivatives in combating bacterial infections. Similarly, the synthesis of thiadiazole-containing compounds has been explored for their anti-inflammatory and antibacterial properties, demonstrating significant activities against various bacterial strains, highlighting the compound's relevance in developing new antimicrobial agents (Gezginci, Martin, & Franzblau, 1998; Maddila, Gorle, Sampath, & Lavanya, 2016).
Synthetic Intermediates and Chemical Properties
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. Studies on synthesizing novel thiadiazoles and related compounds have revealed their potential in creating compounds with varied biological activities. These research efforts underscore the compound's utility in organic synthesis, providing a foundation for developing new materials with desired properties. The structural modification of these compounds allows for the exploration of their chemical and physical properties, leading to insights into their reactivity and potential applications in various fields (Fadda, Bondock, Khalil, & Tawfik, 2013).
Biological Activity Predictions
Advancements in computational chemistry have enabled the prediction of biological activity for newly synthesized compounds, including those related to "4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide." These predictive studies are crucial for identifying promising candidates for further biological testing, streamlining the drug discovery process by focusing on compounds with high potential for desired biological effects. The integration of computational methods with synthetic chemistry facilitates the efficient exploration of the chemical space of thiadiazole derivatives and related compounds (Kharchenko, Detistov, & Orlov, 2008).
Eigenschaften
IUPAC Name |
4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS2/c1-7-9(19-15-14-7)10(17)13-8-2-4-16(6-8)11-12-3-5-18-11/h3,5,8H,2,4,6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWMIXMEQNOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)




![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)


![2-({4-benzyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2931869.png)



![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)